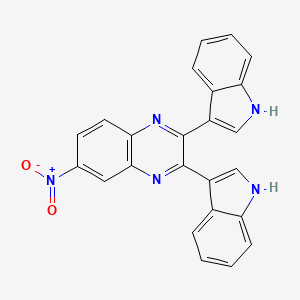

2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline

Description

Properties

CAS No. |

923297-98-7 |

|---|---|

Molecular Formula |

C24H15N5O2 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline |

InChI |

InChI=1S/C24H15N5O2/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19/h1-13,25-26H |

InChI Key |

WCJLNZBMESSSSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline, highlighting differences in substituents and their physicochemical/biological impacts:

*Hypothesized based on indole’s role in intercalation and nitro’s electron-withdrawing effects.

Physicochemical Properties

- Melting Points: Styryl derivatives (e.g., 5j): 247–248°C . Indoloquinoxalines (e.g., 6-methyl-6H-indolo[2,3-b]quinoxaline): Lower MP (~144–145°C for methoxy-substituted analogs) . The target compound’s indole substituents likely increase rigidity and melting point compared to styryl analogs.

Solubility : Nitro groups reduce solubility in polar solvents, while indole moieties may enhance solubility in DMSO or DMF due to hydrogen bonding .

Q & A

Q. What are the standard protocols for synthesizing 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves condensation of 1H-indole-3-carbaldehyde derivatives with nitro-substituted quinoxaline precursors. For example, eco-friendly methods use mineral fertilizers (e.g., KNO₃/FeCl₃) as catalysts under reflux in ethanol, achieving yields of 65–75% . Alternatively, nano-catalysts like SbCl₅·SiO₂ enable room-temperature reactions with reduced reaction times (2–4 hours) and improved regioselectivity . Critical parameters include solvent polarity (DMSO vs. ethanol), temperature (room temp. vs. reflux), and stoichiometric ratios of indole derivatives to quinoxaline intermediates. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the nitro-substituted product.

Q. How can researchers confirm the structural integrity of 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline post-synthesis?

Methodological Answer: Multi-technique validation is essential:

- NMR Spectroscopy : Compare and NMR shifts with literature data. For example, aromatic protons in the indole moieties typically resonate at δ 6.60–7.70 ppm, while nitro-group-adjacent protons appear upfield (δ 8.15–9.10 ppm) .

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and dihedral angles, particularly for the nitro-quinoxaline core .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar quinoxaline derivatives be resolved?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 8.95 ppm vs. δ 9.10 ppm for nitro-adjacent protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆), substituent electronic effects, or crystallographic packing. To address this:

Q. What strategies optimize the bioactivity of 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

- Substituent Modulation : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilic character, potentially improving antimicrobial activity .

- Hybridization : Conjugate with bioactive moieties (e.g., sulfonamides) via Schiff base reactions to target specific enzymes or receptors .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA topoisomerases or microbial cell walls .

Q. How do crystallographic data inform the electronic properties of 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline?

Methodological Answer: X-ray structures reveal key electronic features:

- The nitro group induces planarity in the quinoxaline core, facilitating π-π stacking interactions (interplanar distances ~3.4 Å) .

- Indole substituents adopt a near-orthogonal orientation (dihedral angles 75–85°) relative to the quinoxaline plane, reducing steric hindrance while preserving conjugation .

- Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice and influence solubility .

Data Contradiction Analysis

Q. Why do antimicrobial activity results vary across studies for indole-quinoxaline hybrids?

Methodological Answer: Contradictions often stem from:

- Assay Conditions : Differences in microbial strains (Gram-positive vs. Gram-negative), inoculum size, or incubation time .

- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may suppress activity. Validate purity via HPLC (>95%).

- Structural Isomerism : Regioisomeric products (e.g., 6-nitro vs. 7-nitro substitution) can exhibit divergent bioactivities. Use 2D NMR (COSY, NOESY) to confirm regiospecificity .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for 2,3-Di(1H-indol-3-yl)-6-nitroquinoxaline?

Methodological Answer: Include:

- Positive Controls : Doxorubicin for apoptosis induction; cisplatin for DNA crosslinking.

- Negative Controls : Untreated cells and solvent-only (e.g., DMSO) groups to rule out vehicle toxicity.

- Dose-Response Curves : Test 5–7 concentrations (1 nM–100 μM) to calculate IC₅₀ values. Use MTT or resazurin assays for viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.